Salbutamol-d9 (acetate)

Description

BenchChem offers high-quality Salbutamol-d9 (acetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Salbutamol-d9 (acetate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H25NO5 |

|---|---|

Molecular Weight |

308.42 g/mol |

IUPAC Name |

acetic acid;4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |

InChI |

InChI=1S/C13H21NO3.C2H4O2/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-2(3)4/h4-6,12,14-17H,7-8H2,1-3H3;1H3,(H,3,4)/i1D3,2D3,3D3; |

InChI Key |

FNSZTAIRFCUOBB-KYRNGWDOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)CO)O.CC(=O)O |

Canonical SMILES |

CC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Salbutamol-d9 (acetate) and its chemical structure

An In-Depth Technical Guide to Salbutamol-d9 (acetate)

Introduction

Salbutamol-d9 (acetate), also known as Albuterol-d9 (acetate), is the deuterium-labeled form of Salbutamol.[1] It serves as a critical analytical tool, primarily utilized as an internal standard for the quantification of Salbutamol in biological matrices through gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) techniques.[2] The stable, heavy isotopes of hydrogen (deuterium) incorporated into the molecule allow it to be distinguished from the unlabeled analyte by its mass, without significantly altering its chemical and physical properties.[3] This ensures similar behavior during sample preparation and chromatographic separation, making it an ideal internal standard for therapeutic drug monitoring, pharmacokinetic studies, and anti-doping analyses.[3][4][5]

The parent compound, Salbutamol, is a short-acting β2-adrenergic receptor agonist widely used for the treatment of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][6] It functions by relaxing the smooth muscle of the airways.[1]

Chemical Structure and Properties

Salbutamol-d9 (acetate) is the acetate salt of Salbutamol where nine hydrogen atoms on the tert-butyl group have been replaced by deuterium.[2][7] This isotopic labeling results in a mass shift that is readily detectable by mass spectrometry.

-

Formal Name: α¹-[[[1,1-di(methyl-d₃)ethyl-2,2,2-d₃]amino]methyl]-4-hydroxy-1,3-benzenedimethanol acetate[2]

-

Synonyms: (±)-Albuterol-d9 acetate, (±)-Salbutamol-d9 acetate salt, DL-Salbutamol-d9 acetate[2][7]

-

Chemical Formula: C₁₃D₉H₁₂NO₃ · C₂H₄O₂[7]

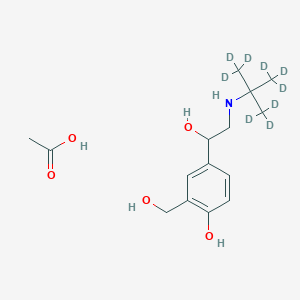

The structural formula of Salbutamol-d9 is provided below, indicating the positions of the deuterium atoms.

Caption: Chemical structure of Salbutamol-d9.

Quantitative Data

The key quantitative properties of Salbutamol-d9 (acetate) are summarized in the table below. This data is essential for its application in analytical methodologies.

| Property | Value | Source(s) |

| CAS Number | 1781417-68-2, 1173021-73-2 | [1][2] |

| Molecular Weight | 308.42 g/mol | [7] |

| Molecular Formula | C₁₃D₉H₁₂NO₃ · C₂H₄O₂ | [7] |

| Purity (Deuterated Forms) | ≥99% (d₁-d₉) | [2] |

| Parent Compound [M+H]⁺ | m/z 240.2 | [8][9] |

| Parent Compound Product Ion | m/z 148.1 | [8] |

| Deuterated Compound [M+H]⁺ | m/z 249.4 (inferred) | |

| Deuterated Product Ion | m/z 157.1 (inferred) |

Experimental Protocols

Salbutamol-d9 (acetate) is predominantly used as an internal standard in quantitative bioanalytical methods. Below is a representative protocol for the determination of Salbutamol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To quantify the concentration of Salbutamol in human plasma using Salbutamol-d9 as an internal standard.

1. Materials and Reagents:

-

Salbutamol reference standard

-

Salbutamol-d9 (acetate) internal standard (IS)

-

LC-MS grade methanol, acetonitrile, and water[4]

-

Ammonium acetate[8]

-

Ethyl acetate (for extraction)[8]

-

Human plasma (blank)

2. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of Salbutamol-d9 (acetate) working solution (e.g., 100 ng/mL in methanol) to all samples except for the blank matrix.

-

For calibration standards and quality controls, add the corresponding spiking solutions of Salbutamol.

-

Vortex mix for 30 seconds.

-

Add 1 mL of ethyl acetate to the tube.

-

Vortex mix vigorously for 2 minutes to extract the analytes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 30:70 acetonitrile:5 mM ammonium acetate) and vortex.[8]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4][10]

-

Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[8][11]

-

Mobile Phase: Acetonitrile and 5 mM ammonium acetate (30:70, v/v).[8]

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.[9]

-

Ionization Source: Electrospray ionization (ESI) in positive mode.[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Salbutamol Transition: m/z 240.2 → 148.1[8]

-

Salbutamol-d9 Transition: m/z 249.4 → 157.1 (inferred)

-

4. Data Analysis:

-

Integrate the peak areas for both Salbutamol and Salbutamol-d9 for each sample.

-

Calculate the peak area ratio (Salbutamol/Salbutamol-d9).

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of Salbutamol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

β2-Adrenergic Receptor Signaling Pathway

Salbutamol exerts its therapeutic effect by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to bronchodilation.

Caption: β2-Adrenergic receptor signaling cascade initiated by Salbutamol.

Bioanalytical Workflow Using Salbutamol-d9

The following diagram illustrates a typical workflow for the quantification of Salbutamol in a biological sample using Salbutamol-d9 (acetate) as an internal standard.

Caption: Workflow for bioanalytical quantification using an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Quantitation of salbutamol using micro-volume blood sampling - applications to exacerbations of pediatric asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Salbutamol-(tert-butyl-d9) acetate VETRANAL , analytical standard 1173021-73-2 [sigmaaldrich.com]

- 8. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. auctoresonline.org [auctoresonline.org]

Physical and chemical properties of Salbutamol-d9 (acetate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Salbutamol-d9 (acetate), a deuterated analog of the widely-used bronchodilator, Salbutamol. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, offering detailed data, experimental methodologies, and visualizations of key biological pathways and analytical workflows.

Core Physical and Chemical Properties

Salbutamol-d9 (acetate) is a stable, isotopically labeled form of Salbutamol, where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This labeling makes it an ideal internal standard for pharmacokinetic and metabolic studies, particularly in mass spectrometry-based quantification assays.[1][2][3]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of Salbutamol-d9 (acetate) and its non-deuterated counterpart for comparative purposes.

Table 1: General and Chemical Properties

| Property | Salbutamol-d9 (acetate) | Salbutamol |

| Chemical Name | α¹-[[[1,1-di(methyl-d₃)ethyl-2,2,2-d₃]amino]methyl]-4-hydroxy-1,3-benzenedimethanol acetate | 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol |

| Synonyms | (±)-Albuterol-d9 acetate, (±)-Salbutamol-d9 acetate, DL-Salbutamol-d9 acetate | Albuterol, Ventolin, Proventil |

| Molecular Formula | C₁₃H₁₂D₉NO₃ · C₂H₄O₂ | C₁₃H₂₁NO₃ |

| Molecular Weight | 308.42 g/mol [4][5] | 239.31 g/mol [6] |

| CAS Number | 1781417-68-2 | 18559-94-9[6] |

| Appearance | White to off-white crystalline solid[6] | White to off-white crystalline solid[6] |

| Purity | ≥99% deuterated forms (d₁-d₉)[3] | ≥98% |

Table 2: Physical Properties

| Property | Value (Salbutamol) | Notes |

| Melting Point | 157-158 °C | Isotopic labeling is not expected to significantly alter the melting point. |

| Boiling Point | 433.5 °C at 760 mmHg (estimated) | |

| Solubility | ||

| Water | Slightly soluble[3] | |

| Methanol | Slightly soluble[3] | |

| Ethanol | ~10 mg/mL[7] | Data for non-deuterated Salbutamol. |

| DMSO | ~5 mg/mL[7] | Data for non-deuterated Salbutamol. |

| PBS (pH 7.2) | ~5 mg/mL[7] | Data for non-deuterated Salbutamol. |

| UV Absorption Maxima (λmax) | 226 nm, 277 nm[7] | In ethanol. |

Experimental Protocols

This section details representative experimental methodologies for the analysis of Salbutamol, where Salbutamol-d9 is commonly employed as an internal standard.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the quantification of Salbutamol in biological matrices, such as plasma or urine, using Salbutamol-d9 as an internal standard.

2.1.1. Sample Preparation (Solid-Phase Extraction)

-

To 1 mL of the biological sample (e.g., plasma, urine), add an appropriate amount of Salbutamol-d9 (acetate) solution as the internal standard.

-

Precondition a suitable solid-phase extraction (SPE) cartridge (e.g., a mixed-mode cation exchange or a hydrophilic-lipophilic balanced sorbent) with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analyte and the internal standard with a stronger organic solvent, often containing a small amount of acid or base to facilitate elution (e.g., 5% formic acid in methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2.1.2. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.

-

MRM Transition for Salbutamol: m/z 240.2 → 148.1

-

MRM Transition for Salbutamol-d9: m/z 249.2 → 157.1 (Note: The exact masses will depend on the specific deuteration pattern).

-

-

Biological Activity and Signaling Pathway

Salbutamol is a selective β₂-adrenergic receptor agonist.[1][2] Its primary therapeutic effect is the relaxation of bronchial smooth muscle, leading to bronchodilation.[8] This action is mediated through a well-defined signaling cascade.

β₂-Adrenergic Receptor Signaling Pathway

The binding of Salbutamol to the β₂-adrenergic receptor on the surface of airway smooth muscle cells initiates a series of intracellular events:

-

Receptor Activation: Salbutamol binds to the β₂-adrenergic receptor, a G-protein coupled receptor (GPCR).

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, which ultimately results in a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, causing bronchodilation.[9][10]

The following diagram illustrates this signaling pathway.

Caption: The β₂-adrenergic signaling cascade initiated by Salbutamol.

Representative Experimental Workflow

The following diagram outlines a typical workflow for the quantification of Salbutamol in a biological matrix using Salbutamol-d9 (acetate) as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Structural characterization of the decomposition products of salbutamol by liquid chromatography-ion-spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hpc-standards.com [hpc-standards.com]

- 6. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]

The Application of Salbutamol-d9 (acetate) in the Pharmacokinetic Analysis of Salbutamol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Salbutamol-d9 (acetate) as an internal standard for the quantitative analysis of Salbutamol in pharmacokinetic studies. The use of deuterated internal standards is a critical component of modern bioanalytical techniques, offering enhanced accuracy and precision in drug quantification.

Introduction to Salbutamol and the Role of Deuterated Internal Standards

Salbutamol, also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion—is fundamental to optimizing its therapeutic use and developing new drug formulations.

Accurate quantification of Salbutamol in biological matrices is essential for these studies. The use of a stable isotope-labeled internal standard, such as Salbutamol-d9, is the gold standard for quantitative analysis by mass spectrometry.[2] Deuterated standards exhibit nearly identical chemical and physical properties to the analyte but have a different mass. This allows for the correction of variability during sample preparation and analysis, including extraction efficiency and matrix effects.[2] Salbutamol-d9 (acetate) is a commonly used deuterated internal standard for this purpose.[3][4][5]

Salbutamol Pharmacokinetics: A Summary

Salbutamol can be administered via inhalation, orally, or intravenously.[6] Its pharmacokinetic parameters vary significantly depending on the route of administration.

Key Pharmacokinetic Parameters of Salbutamol

| Parameter | Inhaled Administration | Oral Administration | Intravenous Administration |

| Bioavailability | ~10% reaches the lungs | ~50% | 100% |

| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | ≤2 hours | Not Applicable |

| Elimination Half-life (t½) | 3.8 to ~5 hours | 5-6 hours | 4-6 hours |

| Metabolism | Primarily in the liver to the inactive sulfate conjugate.[1][7] | Extensive first-pass metabolism in the liver.[6] | Metabolized in the liver. |

| Excretion | Mainly via urine as unchanged drug and metabolites.[7] | Primarily in urine; a small fraction in feces.[7][8] | Excreted in the urine as unchanged drug and metabolites. |

Signaling and Metabolic Pathways of Salbutamol

Salbutamol exerts its therapeutic effect by binding to β2-adrenergic receptors on airway smooth muscle cells. This interaction initiates a signaling cascade that leads to bronchodilation.

Salbutamol Signaling Pathway

Caption: Salbutamol's signaling cascade leading to bronchodilation.

Salbutamol Metabolic Pathway

The primary metabolic pathway for Salbutamol is sulfation in the liver, forming the inactive metabolite Salbutamol-4'-O-sulfate. A minor pathway involves glucuronidation.

Caption: Major and minor metabolic pathways of Salbutamol.

Experimental Protocol: Quantification of Salbutamol in Human Plasma using LC-MS/MS

This section outlines a typical experimental workflow for the quantification of Salbutamol in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Salbutamol-d9 as an internal standard.

Experimental Workflow

Caption: Workflow for Salbutamol quantification in plasma.

Detailed Methodologies

1. Sample Preparation (Protein Precipitation)

-

To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of Salbutamol-d9 (acetate) internal standard solution (concentration will depend on the expected analyte concentration range).

-

Add 600 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or gradient elution depending on the complexity of the sample matrix. A typical starting condition is 95% A and 5% B. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

3. Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) -> Product Ion (Q3) | Salbutamol: m/z 240.2 -> 148.1[9] Salbutamol-d9: m/z 249.2 -> 157.1 (predicted) |

| Collision Energy | Optimized for each transition, typically in the range of 10-30 eV. |

| Dwell Time | 100-200 ms |

Conclusion

The use of Salbutamol-d9 (acetate) as an internal standard in LC-MS/MS-based pharmacokinetic studies of Salbutamol provides a robust and reliable method for accurate drug quantification. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics, facilitating the design and execution of bioanalytical studies. The continued application of such precise analytical techniques is paramount for advancing our understanding of Salbutamol's clinical pharmacology and for the development of improved therapeutic strategies for respiratory diseases.

References

- 1. Salbutamol - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Salbutamol-(tert-butyl-d9) acetate VETRANAL , analytical standard 1173021-73-2 [sigmaaldrich.com]

- 6. litfl.com [litfl.com]

- 7. mims.com [mims.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterium Labeling in the Bioanalysis of Salbutamol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol, also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD)[1]. Its therapeutic efficacy is directly related to its concentration at the site of action. Consequently, accurate and precise quantification of Salbutamol in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and doping control. This technical guide provides an in-depth exploration of the critical role of deuterium-labeled Salbutamol, specifically Salbutamol-d9 (acetate), in achieving reliable and robust bioanalytical data.

Deuterium labeling involves the substitution of hydrogen atoms with their stable isotope, deuterium. This subtle modification results in a molecule that is chemically identical to the parent compound but possesses a higher mass. This unique characteristic makes deuterium-labeled compounds, such as Salbutamol-d9, ideal internal standards for mass spectrometry-based quantification methods[2].

The Core Function of Salbutamol-d9: An Ideal Internal Standard

In quantitative analysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is a compound added in a known amount to samples, calibrators, and quality controls. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response.

Salbutamol-d9 serves as an exemplary internal standard for Salbutamol analysis due to the following reasons:

-

Chemical and Physical Equivalence: Salbutamol-d9 exhibits nearly identical chemical and physical properties to unlabeled Salbutamol. This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively tracking and compensating for any variations in these processes.

-

Mass Differentiation: The nine deuterium atoms in Salbutamol-d9 give it a distinct mass from the unlabeled analyte. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling simultaneous detection and quantification without mutual interference.

-

Co-elution: Due to their similar physicochemical properties, Salbutamol and Salbutamol-d9 co-elute during chromatographic separation. This is a crucial characteristic for an internal standard as it ensures that both compounds experience the same matrix effects at the same time, leading to more accurate quantification.

Synthesis of Salbutamol-d9 (Acetate)

While specific, proprietary synthesis methods for commercially available Salbutamol-d9 are not always publicly disclosed, a plausible synthetic route can be conceptualized based on established organic chemistry principles and known methods for deuterium labeling. The deuterium atoms in Salbutamol-d9 are located on the tert-butyl group.

A likely approach involves the use of a deuterated starting material, such as deuterated tert-butylamine (tert-butylamine-d9). This deuterated amine can then be reacted with a suitable protected precursor of the Salbutamol backbone.

Plausible Synthetic Scheme:

A common route to Salbutamol involves the reaction of a protected bromoketone intermediate with tert-butylamine. To synthesize Salbutamol-d9, this reaction would be performed with tert-butylamine-d9.

-

Preparation of the Bromoketone Intermediate: Starting from a protected p-hydroxyacetophenone, bromination would yield the α-bromoketone.

-

Reaction with Deuterated Amine: The bromoketone intermediate is then reacted with tert-butylamine-d9.

-

Reduction and Deprotection: The resulting aminoketone is then reduced, typically using a reducing agent like sodium borohydride, to form the alcohol. Finally, removal of the protecting groups yields Salbutamol-d9.

Quantitative Analysis of Salbutamol using Salbutamol-d9

The use of Salbutamol-d9 as an internal standard has been instrumental in the development of sensitive and robust LC-MS/MS methods for the quantification of Salbutamol in various biological matrices.

Data Presentation

The following tables summarize quantitative data from various studies that have utilized deuterium-labeled Salbutamol as an internal standard.

Table 1: LC-MS/MS Method Parameters for Salbutamol Quantification in Human Urine

| Parameter | Method 1 (Direct Injection)[3][4] | Method 2 (SPE)[5] |

| Internal Standard | Salbutamol-d6 | Salbutamol-d6 |

| Sample Preparation | Dilution and direct injection | Solid-Phase Extraction (SPE) |

| Linearity Range | 200 - 2000 ng/mL | 0.1 - 10 µg/kg |

| Lower Limit of Quantification (LLOQ) | 20 ng/mL | 0.1 µg/kg (as CCα) |

| Interday Precision (%RSD) | 14.1% (at 200 ng/mL), 7.1% (at 500 ng/mL), 4.8% (at 1000 ng/mL) | Not explicitly stated in the same format |

| Recovery | Not applicable (direct injection) | ~95% |

Table 2: LC-MS/MS Method Parameters for Salbutamol Quantification in Human Plasma

| Parameter | Method 1[6][7] | Method 2 |

| Internal Standard | Acetaminophen (Note: Deuterated standard is preferred) | Salbutamol-d3 |

| Sample Preparation | Liquid-Liquid Extraction (LLE) with ethyl acetate | Protein precipitation with acetonitrile |

| Linearity Range | 0.05 - 20 ng/mL | 0.100-10.0 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | 0.100 ng/mL |

| Intra- and Inter-day Precision (%RSD) | < 15% | < 15% |

| Accuracy (% Bias) | Within ±15% | Within ±15% |

Experimental Protocols

Protocol 1: Direct Quantification of Salbutamol in Human Urine by LC-MS/MS[3][4]

This method is rapid and requires minimal sample preparation.

-

Sample Preparation:

-

To a 100 µL aliquot of urine, add a known concentration of Salbutamol-d6 internal standard solution.

-

Vortex the sample to ensure homogeneity.

-

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 10 µL) of the prepared sample directly onto the LC-MS/MS system.

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Salbutamol: m/z 240 -> 148

-

Salbutamol-d6: m/z 246 -> 148

-

-

-

Protocol 2: Quantification of Salbutamol in Human Plasma by LC-MS/MS with Protein Precipitation

This method is suitable for the analysis of Salbutamol in plasma samples.

-

Sample Preparation:

-

To a 100 µL aliquot of plasma, add a known concentration of Salbutamol-d3 internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the sample for 1 minute.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic and Mass Spectrometric Conditions: Similar to those described in Protocol 1, with potential modifications to the gradient and MRM transitions as needed.

-

Mandatory Visualizations

Salbutamol Signaling Pathway

Salbutamol exerts its therapeutic effect by activating the β2-adrenergic receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to bronchodilation.

Caption: The β2-adrenergic receptor signaling pathway initiated by Salbutamol.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study of Salbutamol using Salbutamol-d9 as an internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. researchgate.net [researchgate.net]

- 5. Laboratory validation of an LC-MS/MS method for the detection of ractopamine, clenbuterol and salbutamol in bovine and swine muscle at sub-μg kg-1 regulatory limits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Use of Salbutamol-d9 (Acetate) as a Tracer in Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol, a short-acting β2-adrenergic receptor agonist, is a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and ensuring safety. Stable isotope-labeled compounds, such as Salbutamol-d9 (acetate), serve as powerful tools in metabolic research. While deuterated Salbutamol is commonly employed as an internal standard in bioanalytical methods for its parent compound, this guide explores its potential and proposed application as a metabolic tracer to elucidate the biotransformation and disposition of Salbutamol. This document provides a comprehensive overview of Salbutamol's pharmacokinetics, metabolism, and a detailed, proposed experimental protocol for conducting metabolic studies using Salbutamol-d9 as a tracer.

Pharmacokinetics of Salbutamol

The pharmacokinetic profile of Salbutamol varies significantly depending on the route of administration. Key parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Salbutamol Following Oral Administration

| Parameter | Value | Reference |

| Bioavailability | ~50% | [1] |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [2] |

| Peak Plasma Concentration (Cmax) after 8mg dose | 35-40 ng/mL | [3] |

| Elimination Half-life (t½) | 3.86 ± 0.83 hours | [1] |

| Volume of Distribution (Vd) | 156 ± 38 L | [4] |

| Renal Clearance | 272 ± 38 mL/min | [1] |

| Protein Binding | Weakly bound | [4] |

Table 2: Pharmacokinetic Parameters of Salbutamol Following Inhaled Administration

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours | [5] |

| Elimination Half-life (t½) | 2.7 - 5 hours | [4] |

| Systemic Bioavailability | 10-20% of inhaled dose reaches the lungs | [6] |

| Peak Plasma Concentration (Cmax) after 1.2mg dose | 3.4 ± 1.1 µg/L | [7] |

Metabolism of Salbutamol

Salbutamol is primarily metabolized in the liver, with sulfation being the major biotransformation pathway. The main metabolite is the inactive Salbutamol 4'-O-sulfate.[5] A smaller fraction may undergo glucuronidation.[4] After oral administration, a significant first-pass metabolism occurs, with approximately 50% of the drug being metabolized before reaching systemic circulation.[8]

Table 3: Urinary Excretion of Salbutamol and its Metabolites

| Route of Administration | Unchanged Salbutamol (% of dose) | Salbutamol-4'-O-Sulfate (% of dose) | Total Urinary Excretion (% of dose) | Reference |

| Intravenous | 64.2 ± 7.1 | 12.0 ± 3.1 | 76.2 | [1] |

| Oral | 31.8 ± 1.9 | 48.2 ± 7.3 | 80.0 | [1] |

| Inhaled | - | - | 80-100 (unchanged and metabolites) | [5] |

Signaling Pathway of Salbutamol

Salbutamol exerts its therapeutic effect by binding to β2-adrenergic receptors, primarily on the smooth muscle cells of the airways. This interaction initiates a signaling cascade that leads to bronchodilation.

Caption: β2-Adrenergic Receptor Signaling Pathway of Salbutamol.

Metabolic Pathways of Salbutamol

The primary metabolic transformations of Salbutamol involve conjugation reactions.

Caption: Primary Metabolic Pathways of Salbutamol.

Proposed Experimental Protocol for a Metabolic Study Using Salbutamol-d9 (Acetate) as a Tracer

This section outlines a hypothetical experimental workflow for tracing the metabolism of Salbutamol using Salbutamol-d9.

Caption: Proposed Experimental Workflow for Salbutamol-d9 Tracer Study.

Study Design and Participants

-

Participants: A cohort of healthy adult volunteers.

-

Ethical Considerations: The study protocol should be approved by an institutional review board (IRB), and all participants must provide informed consent.

-

Design: An open-label, single-dose pharmacokinetic study.

-

Pre-study Preparations: Participants should abstain from any medications for a specified period before the study and fast overnight prior to dosing.

Dosing

-

Tracer: Salbutamol-d9 (acetate) of high isotopic purity.

-

Dose: A single oral dose, for example, equivalent to a standard therapeutic dose of non-labeled Salbutamol (e.g., 4 mg).

-

Administration: The dose should be administered with a standardized volume of water.

Sample Collection

-

Blood: Venous blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at predose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

-

Urine: Urine should be collected over specific intervals post-dose (e.g., 0-4, 4-8, 8-12, and 12-24 hours). The total volume of each collection should be recorded.

-

Sample Handling: Blood samples should be centrifuged to separate plasma, which, along with urine samples, should be stored at -80°C until analysis.

Sample Preparation

-

Internal Standard: A different isotopologue of Salbutamol (e.g., Salbutamol-d3) should be added to all samples, calibrators, and quality controls to serve as an internal standard for quantification.

-

Plasma and Urine Extraction: Solid-phase extraction (SPE) is a common method for extracting Salbutamol and its metabolites from biological matrices.

-

Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange).

-

Load the pre-treated plasma or diluted urine sample.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes with an appropriate solvent mixture.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

-

-

Enzymatic Hydrolysis (for total Salbutamol determination): To measure the total amount of Salbutamol (free and conjugated), a portion of the urine sample can be incubated with β-glucuronidase and sulfatase enzymes prior to extraction to cleave the conjugate moieties.

Analytical Methodology

-

Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is the preferred analytical platform due to its high sensitivity and selectivity.

-

Chromatography:

-

Column: A C18 reversed-phase column is typically used for separation. For chiral separation of enantiomers, a specialized chiral stationary phase (e.g., teicoplanin-based) is required.[9]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Salbutamol-d9 and its expected deuterated metabolites would need to be determined. For example, for Salbutamol-d9, the precursor ion would be [M+H]+, and characteristic product ions would be monitored.

-

Data Analysis

-

Pharmacokinetic Analysis: The plasma concentration-time data for Salbutamol-d9 will be used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, and clearance using non-compartmental analysis.

-

Metabolite Profiling: The concentrations of deuterated metabolites in plasma and urine will be determined to understand the rate and extent of formation of each metabolite.

-

Excretion Profile: The cumulative amount of Salbutamol-d9 and its deuterated metabolites excreted in the urine over 24 hours will be calculated to determine the primary routes of elimination.

Conclusion

While Salbutamol-d9 (acetate) is well-established as an internal standard, its application as a metabolic tracer holds significant potential for detailed investigations into the pharmacokinetics and biotransformation of Salbutamol. The proposed experimental protocol, leveraging the sensitivity and specificity of LC-MS/MS, provides a robust framework for such studies. By tracing the disposition of the deuterated molecule, researchers can gain valuable insights into the metabolic pathways, the extent of first-pass metabolism, and the inter-individual variability in Salbutamol's fate, ultimately contributing to the safer and more effective use of this important medication.

References

- 1. Pharmacokinetics of intravenous and oral salbutamol and its sulphate conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pharmacokinetics [ch.ic.ac.uk]

- 6. preprints.org [preprints.org]

- 7. Pharmacokinetics and relative bioavailability of salbutamol metered-dose inhaler in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. litfl.com [litfl.com]

- 9. dshs-koeln.de [dshs-koeln.de]

Commercial Suppliers and Availability of Salbutamol-d9 (acetate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers, availability, and technical specifications of Salbutamol-d9 (acetate), a deuterated analog of Salbutamol. This stable isotope-labeled compound is primarily utilized as an internal standard in quantitative analyses, such as chromatography-mass spectrometry (GC-MS or LC-MS), to ensure the accuracy and precision of Salbutamol detection in various biological matrices.[1]

Commercial Availability

Salbutamol-d9 (acetate), also known by its synonym Albuterol-d9 (acetate)[2][3], is available from several reputable suppliers of research chemicals and analytical standards. The compound is typically supplied as a neat solid or in a solution at a specified concentration. Availability and pricing can be obtained directly from the suppliers' websites or by contacting their sales departments.

Key Suppliers of Salbutamol-d9 (acetate)

| Supplier | Product Name | Catalog/Product Number | CAS Number | Additional Information |

| MedChemExpress | Salbutamol-d9 acetate | HY-B1037S3 | 1781417-68-2 | Offered for research use only.[2][4] |

| WITEGA Laboratorien | Salbutamol-D9 acetate | BA044 | 1781417-68-2 | Also referred to as Albuterol-D9 acetate.[3] |

| Cayman Chemical | Salbutamol-d9 | (±) | 1173021-73-2 | Intended for use as an internal standard for quantification by GC- or LC-MS.[1] |

| Sigma-Aldrich (MilliporeSigma) | Salbutamol-(tert-butyl-d9) acetate | 32143 | 1173021-73-2 | Part of the VETRANAL® analytical standard product line. |

| Simson Pharma Limited | Salbutamol-D9 (Albuterol D9) Acetate | - | 1781417-68-2 | Accompanied by a Certificate of Analysis. |

Technical Data

The following table summarizes the key technical specifications for Salbutamol-d9 (acetate) as reported by various suppliers. Researchers should always refer to the supplier-specific Certificate of Analysis for the most accurate and lot-specific data.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 2-(tert-Butyl-D9-amino)-1-(4-hydroxy-3-hydroxy-methylphenyl)ethanol acetate | WITEGA Laboratorien[3] |

| Synonyms | (±)-Albuterol-d9, (±)-Salbutamol-d9, DL-Salbutamol-d9 | Cayman Chemical[1] |

| Molecular Formula | C₁₃D₉H₁₂NO₃ · C₂H₄O₂ | Sigma-Aldrich |

| Molecular Weight | 308.42 g/mol | Sigma-Aldrich |

| Purity | ≥99% deuterated forms (d₁-d₉) | Cayman Chemical[1] |

| Solubility | Methanol: Slightly Soluble, Water: Slightly Soluble | Cayman Chemical[1] |

Experimental Protocols and Applications

Salbutamol-d9 (acetate) is an essential tool for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Its primary application is as an internal standard in bioanalytical methods to compensate for variability in sample preparation and instrument response.

General Workflow for Quantification of Salbutamol using Salbutamol-d9 (acetate) as an Internal Standard

Caption: General workflow for the quantification of Salbutamol.

Salbutamol Signaling Pathway

Salbutamol is a short-acting β2-adrenergic receptor agonist.[2] Its mechanism of action involves the activation of the β2-adrenergic receptor, which can influence downstream signaling pathways such as the ERK/EMT pathway, implicated in tumorigenesis in certain cancer cells.[2]

References

Navigating the Safe Handling of Salbutamol-d9 (acetate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling information for Salbutamol-d9 (acetate), a deuterated isotopologue of the short-acting β2-adrenergic receptor agonist, Salbutamol. The inclusion of deuterium atoms makes it a valuable internal standard in pharmacokinetic and metabolic studies. Understanding its safety profile and proper handling procedures is paramount for ensuring laboratory safety and data integrity.

Hazard Identification and Classification

Salbutamol-d9 (acetate) is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1][2] |

| Hazardous to the Aquatic Environment, Chronic | 3 | H412: Harmful to aquatic life with long lasting effects.[1][2] |

GHS Pictogram:

Physical and Chemical Properties

The following table outlines the key physical and chemical properties of Salbutamol-d9 (acetate).

| Property | Value | Source |

| Chemical Name | α¹-[[[1,1-di(methyl-d₃)ethyl-2,2,2-d₃]amino]methyl]-4-hydroxy-1,3-benzenedimethanol acetate | [1][3] |

| Synonyms | (±)-Albuterol-d9 acetate, (±)-Salbutamol-d9 acetate, DL-Salbutamol-d9 acetate | [1][3] |

| CAS Number | 1781417-68-2 | [4][5][6] |

| Molecular Formula | C₁₃H₁₂D₉NO₃ ⋅ C₂H₄O₂ or C₁₅H₁₆D₉NO₅ | [5][6][7] |

| Molecular Weight | 308.42 g/mol | [5][6][7] |

| Appearance | Solid. A white or almost white, crystalline powder. | [8] |

| Solubility | Sparingly soluble in water; soluble in ethanol (96%); slightly soluble in ether. Methanol: Slightly Soluble. | [3][8] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₉) | [3] |

| Storage Temperature | 2-8°C, Refrigerator | [5][6] |

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Safe Handling Protocol

A generalized workflow for the safe handling of Salbutamol-d9 (acetate) is depicted below.

Precautions for Safe Handling:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

-

Avoid prolonged or repeated exposure.[1]

-

Take precautionary measures against static discharge.[1]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Storage Conditions

-

Store in a cool place.[9]

-

Keep the container tightly closed in a dry and well-ventilated place.[9]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[9]

Exposure Control and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

| Control Parameter | Recommendation |

| Engineering Controls | Use in a well-ventilated area. For operations that may generate dust or aerosols, a fume hood is recommended. |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[10] |

| Skin Protection | Wear impervious protective clothing, including gloves (e.g., nitrile rubber) and a lab coat.[10] |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[10] |

First Aid Measures

In the event of exposure, follow these first aid measures.

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

-

If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration.[9]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[9]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[9]

Toxicological Information

Salbutamol-d9 (acetate) is expected to have a toxicological profile similar to its non-deuterated counterpart.

| Toxicity Metric | Value | Species |

| LD₅₀ (Oral) | 1100 mg/kg | Mouse (for Salbutamol)[11] |

Acute Effects:

Chronic Effects:

-

Animal studies on Salbutamol have indicated a potential for adverse effects on the fetus.[10]

-

Long-term exposure to high doses of Salbutamol in animal studies has been associated with effects such as tachycardia, inflammation of heart tissue, and benign tumors in the mesovarium of rats. These are considered class-related effects due to excessive beta-stimulant action.[12]

Signaling Pathway Context

While Salbutamol is primarily known for its therapeutic effects as a bronchodilator, research has also explored its role in other cellular processes. One study has implicated Salbutamol in promoting tumorigenesis in gastric cancer cells through the β2-adrenergic receptor (β2-AR)/ERK/EMT pathway.[4]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Salbutamol-D9 acetate Albuterol-D9 acetate - WITEGA Laboratorien Berlin-Adlershof GmbH [witega.de]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Salbutamol-(tert-butyl-d9) acetate VETRANAL , analytical standard 1173021-73-2 [sigmaaldrich.com]

- 8. properties [ch.ic.ac.uk]

- 9. hpc-standards.com [hpc-standards.com]

- 10. cdn.pfizer.com [cdn.pfizer.com]

- 11. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. A review of the toxicology of salbutamol (albuterol) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Salbutamol-d9 (acetate)

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for Salbutamol-d9 (acetate), a deuterated analog of the short-acting β2-adrenergic receptor agonist, Salbutamol. The inclusion of nine deuterium atoms on the tert-butyl group makes this molecule a valuable internal standard for pharmacokinetic and metabolic studies, particularly in quantification by mass spectrometry. The acetate salt form enhances its handling and formulation properties.

Physicochemical Data

The following table summarizes the key molecular properties of Salbutamol-d9 (acetate) and provides a comparison with its parent compound, Salbutamol, and its non-salt deuterated form.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Salbutamol | C13H21NO3[1] | 239.31[1] |

| Salbutamol-d9 | C13H12D9NO3[2] | 248.4[2] |

| Salbutamol-d9 (acetate) | C13D9H12NO3 · C2H4O2 | 308.42 |

Experimental Protocols

The data presented herein are typically determined through standard analytical chemistry techniques.

-

Molecular Formula Determination: The elemental composition and isotopic labeling are confirmed using high-resolution mass spectrometry (HRMS), which can distinguish the mass of deuterium from hydrogen, and Nuclear Magnetic Resonance (NMR) spectroscopy, which confirms the specific positions of the deuterium atoms.

-

Molecular Weight Measurement: This is experimentally determined by mass spectrometry (MS). The reported molecular weight is a calculated value based on the sum of the atomic weights of the constituent atoms in the empirical formula.

Logical Relationship Diagram

The following diagram illustrates the synthetic and conceptual relationship between the parent molecule, its isotopically labeled analog, and the final acetate salt product.

References

Methodological & Application

Application Note: Pharmacokinetic Study Design Featuring Salbutamol-d9 (acetate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol, a selective beta-2 adrenergic receptor agonist, is a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. This application note provides a comprehensive guide to designing and conducting a pharmacokinetic study of salbutamol, with a specific focus on the use of Salbutamol-d9 (acetate) as an internal standard for bioanalytical quantification. The use of a stable isotope-labeled internal standard like Salbutamol-d9 is critical for minimizing analytical variability and ensuring the accuracy and precision of the quantitative results obtained by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

Mechanism of Action

Salbutamol exerts its therapeutic effect by binding to beta-2 adrenergic receptors on the smooth muscle cells of the airways.[1][4] This binding activates a cascade of intracellular events, beginning with the activation of a Gs protein, which in turn stimulates adenylyl cyclase.[1][5][6] Adenylyl cyclase then increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][5] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium levels and relaxation of the airway smooth muscle, leading to bronchodilation.[1][7] Some studies also suggest that beta-2 receptor agonists can inhibit the ERK signaling pathway, which may contribute to their anti-inflammatory effects.[8]

Pharmacokinetic Profile of Salbutamol

A thorough understanding of salbutamol's pharmacokinetic properties is essential for designing an effective study.

| Pharmacokinetic Parameter | Description | Typical Values |

| Absorption | Rapidly absorbed after oral and inhaled administration.[4] Peak plasma concentrations are typically reached within 2-3 hours after oral administration.[9] | Tmax (inhaled): 0.22 +/- 0.07 h; Tmax (oral): 1.8 +/- 0.6 h[10] |

| Distribution | Widely distributed throughout the body. Plasma protein binding is approximately 10%.[9] | Volume of Distribution (Vd): 1.3 L/kg[6] |

| Metabolism | Primarily metabolized in the liver to the inactive metabolite, salbutamol-4'-O-sulfate.[4][11] | Extensive first-pass metabolism after oral administration.[4] |

| Excretion | Excreted mainly in the urine as both unchanged drug and the sulfate metabolite.[4][11] | Elimination Half-life (t1/2): 3-6 hours[4] |

Experimental Protocols

Study Design

A typical pharmacokinetic study for salbutamol would involve a randomized crossover design in healthy volunteers.

-

Subjects: A cohort of healthy, non-smoking male and female volunteers. The number of subjects should be sufficient to provide statistical power.

-

Dosing: Administration of a single therapeutic dose of salbutamol via the intended route (e.g., inhalation or oral).

-

Blood Sampling: Collection of blood samples at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Salbutamol

A validated LC-MS/MS method is the gold standard for the accurate quantification of salbutamol in biological matrices.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract salbutamol and the internal standard from plasma and remove potential interferences.

-

Protocol:

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 20 µL of Salbutamol-d9 (acetate) internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex mix for 10 seconds.

-

Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate salbutamol from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Salbutamol: m/z 240.2 → 148.1[12]

-

Salbutamol-d9: The precursor ion will be m/z 249.2 (M+9), and the product ion will be a fragment specific to the deuterated molecule. The exact transition should be optimized during method development.

-

-

3. Data Analysis

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of salbutamol to Salbutamol-d9 against the concentration of salbutamol standards.

-

Pharmacokinetic Parameters: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (elimination half-life) from the plasma concentration-time data.

Visualizations

Caption: Salbutamol's signaling pathway leading to bronchodilation.

Caption: Workflow for a typical pharmacokinetic study.

References

- 1. What is the mechanism of Salbutamol sulfate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. litfl.com [litfl.com]

- 5. researchgate.net [researchgate.net]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. β2-receptor agonists salbutamol and terbutaline attenuated cytokine production by suppressing ERK pathway through cAMP in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics [ch.ic.ac.uk]

- 12. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: High-Throughput Quantification of Salbutamol in Biological Matrices using a Deuterated Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Salbutamol, also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy and potential for misuse in sports necessitate sensitive and accurate quantitative methods for its detection in biological matrices.[3] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Salbutamol in human plasma and urine, employing a deuterated internal standard (Salbutamol-d3) to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and variations in sample processing and instrument response.[4]

This method is suitable for pharmacokinetic studies, clinical and diagnostic research, and doping control analysis.

Principle of the Method

This method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the separation and detection of Salbutamol and its deuterated internal standard. Samples are prepared using a simple and efficient protein precipitation or liquid-liquid extraction protocol. The analyte and internal standard are separated on a C18 reversed-phase column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Salbutamol to the deuterated internal standard.

Signaling Pathway of Salbutamol

Salbutamol exerts its therapeutic effect by binding to β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[1][5] This interaction initiates a signaling cascade that leads to bronchodilation. The binding of Salbutamol, a β2-agonist, to the β2-adrenergic receptor activates the associated Gs protein.[5] This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][5][6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[5] PKA then phosphorylates various intracellular targets, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase, ultimately resulting in the relaxation of the bronchial smooth muscle.[7][8]

References

- 1. Salbutamol in the Management of Asthma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. latamjpharm.org [latamjpharm.org]

- 5. What is the mechanism of Salbutamol sulfate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Analysis of Salbutamol-d9 (acetate) in Doping Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol, a short-acting β2-adrenergic agonist, is a widely used bronchodilator for the treatment of asthma and exercise-induced bronchoconstriction. Due to its potential anabolic effects at high doses, its use by athletes is regulated by the World Anti-Doping Agency (WADA).[1][2][3] WADA permits the therapeutic use of inhaled salbutamol up to a maximum of 1600 µg over 24 hours, not to exceed 600 µg in any 8-hour period.[4] Urinary concentrations of salbutamol exceeding 1000 ng/mL are considered an Adverse Analytical Finding (AAF), unless the athlete can prove, through a controlled pharmacokinetic study, that the result was the consequence of therapeutic use up to the maximum permitted dosage.[4][5]

To ensure accurate and reliable quantification of salbutamol in urine samples, and to distinguish between therapeutic use and doping, WADA-accredited laboratories employ robust analytical methods. A key component of these methods is the use of a stable isotope-labeled internal standard. Salbutamol-d9 (acetate), a deuterated analog of salbutamol, is a commonly used internal standard for this purpose. Its similar chemical and physical properties to the unlabeled analyte, but distinct mass, allow for precise quantification by mass spectrometry, correcting for variations during sample preparation and analysis.[2][6]

These application notes provide detailed protocols for the analysis of salbutamol in athlete urine samples using Salbutamol-d9 as an internal standard, based on established methodologies in the field of anti-doping science.

Analytical Principle

The quantitative analysis of salbutamol in urine typically involves a multi-step process:

-

Sample Preparation: This includes enzymatic hydrolysis to cleave glucuronide conjugates of salbutamol, followed by solid-phase extraction (SPE) to isolate and concentrate the analyte and internal standard from the complex urine matrix.

-

Chromatographic Separation: The extracted sample is then subjected to liquid chromatography (LC) to separate salbutamol and Salbutamol-d9 from other endogenous compounds.

-

Mass Spectrometric Detection: Detection and quantification are performed using tandem mass spectrometry (MS/MS), which provides high selectivity and sensitivity.

The concentration of salbutamol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of salbutamol and a fixed concentration of Salbutamol-d9.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of salbutamol in urine using deuterated internal standards, as reported in various scientific publications.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters

| Parameter | Value | Reference |

| Linearity Range | 10.0 - 2000.0 ng/mL | [7] |

| 200 - 2000 ng/mL | [8] | |

| Limit of Quantification (LOQ) | 10.0 ng/mL | [7] |

| 3 ng/mL | [9] | |

| Limit of Detection (LOD) | 20 ng/mL | [10] |

| Intra-day Precision (%RSD) | < 7.3% | [7] |

| 4.8% - 14.1% | [10] | |

| Inter-day Precision (%RSD) | < 7.3% | [7] |

| Accuracy (% Bias) | ± 2.6% | [7] |

| Recovery | Not explicitly stated |

Table 2: Salbutamol Urinary Concentrations after Controlled Administration

| Administration Route & Dose | Maximum Urinary Concentration (Cmax) | Study Population | Reference |

| Inhaled, 800 µg | Median: 260.9 ng/mL | 10 asthmatic men | [11] |

| Oral, 8 mg | Median: 2422.2 ng/mL | 10 asthmatic men | [11] |

| Inhaled, 1600 µg | Can exceed 1000 ng/mL in some individuals | Not specified | [12] |

| Inhaled, 3 x 200 µ g/day with exercise | 510 ng/mL | 12 trained male cyclists with asthma | [2] |

| Oral, 2 mg | 1215 - 2787 ng/mL in 4 of 6 volunteers | 6 healthy male volunteers | [13] |

Experimental Protocols

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

This protocol describes a common procedure for the extraction of salbutamol from urine, including the hydrolysis of its glucuronidated metabolite.

Reagents and Materials:

-

Urine sample

-

Salbutamol-d9 (acetate) internal standard solution (concentration to be optimized, a common practice is to spike to a final concentration of around 100-500 ng/mL in the sample)

-

β-glucuronidase from E. coli

-

Phosphate buffer (pH 7.0)

-

Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Methanol

-

Dichloromethane

-

Isopropanol

-

Ammonium hydroxide

-

Formic acid

Procedure:

-

Internal Standard Spiking: To 2 mL of urine, add a known amount of Salbutamol-d9 internal standard solution.

-

Buffering: Add 1 mL of phosphate buffer (pH 7.0) to the urine sample.

-

Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution. Vortex and incubate at 50°C for 1 hour to hydrolyze the salbutamol glucuronide.

-

Sample Alkalinization: After cooling to room temperature, add 200 µL of 5 M potassium hydroxide to adjust the pH to > 9.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of water.

-

Sample Loading: Load the hydrolyzed and alkalinized urine sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 3 mL of deionized water.

-

Wash the cartridge with 3 mL of 0.1 M acetic acid.

-

Dry the cartridge under vacuum for 5 minutes.

-

Wash the cartridge with 3 mL of methanol.

-

Dry the cartridge under vacuum for another 5 minutes.

-

-

Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Salbutamol: m/z 240.2 → 148.1 (quantifier), 240.2 → 121.1 (qualifier)

-

Salbutamol-d9: m/z 249.2 → 157.1 (quantifier)

-

-

Collision Energy: Optimized for the specific instrument.

-

Source Parameters (e.g., capillary voltage, source temperature, gas flows): Optimized for the specific instrument.

Visualizations

Signaling Pathway of Salbutamol

Salbutamol exerts its therapeutic effect by acting as an agonist at β2-adrenergic receptors, which are G-protein coupled receptors. The binding of salbutamol initiates a signaling cascade that leads to bronchodilation.

Caption: Signaling pathway of Salbutamol leading to bronchodilation.

Experimental Workflow for Salbutamol Analysis

The following diagram illustrates the logical flow of the analytical procedure from sample receipt to the final result.

Caption: Experimental workflow for Salbutamol analysis in doping control.

References

- 1. The sample collection process in 5 steps [anti-doping.government.bg]

- 2. Medical and pharmacological approach to adjust the salbutamol anti-doping policy in athletes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wada-ama.org [wada-ama.org]

- 4. wada-ama.org [wada-ama.org]

- 5. Model‐based meta‐analysis of salbutamol pharmacokinetics and practical implications for doping control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fis.dshs-koeln.de [fis.dshs-koeln.de]

- 7. Quantitation of salbutamol in human urine by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dshs-koeln.de [dshs-koeln.de]

- 11. Blood and urinary concentrations of salbutamol in asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantioselective pharmacokinetics of salbutamol and application to doping control | World Anti Doping Agency [wada-ama.org]

- 13. dshs-koeln.de [dshs-koeln.de]

Application Notes and Protocols for Salbutamol Analysis using Salbutamol-d9 (acetate) as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol, also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and other respiratory diseases.[1] Accurate and precise quantification of Salbutamol in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and doping control.[2] The use of a stable isotope-labeled internal standard, such as Salbutamol-d9 (acetate), is essential for reliable quantification by correcting for matrix effects and variations in sample preparation and instrument response.[3]

This document provides detailed application notes and protocols for the sample preparation of Salbutamol from biological matrices, specifically urine and plasma, using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) techniques with Salbutamol-d9 (acetate) as the internal standard. Subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and laboratory resources. Both SPE and LLE are effective methods for extracting Salbutamol and its deuterated internal standard.

Solid-Phase Extraction (SPE) offers high recovery and cleaner extracts, minimizing matrix effects in the subsequent analysis.[4] It is particularly suitable for complex matrices like urine. Various SPE sorbents can be used, including polymeric phases and mixed-mode cation exchange cartridges.[4][5]

Liquid-Liquid Extraction (LLE) is a classical and cost-effective technique. While it may be less clean than SPE, it can provide good recovery and is suitable for matrices like plasma.[6] The choice of extraction solvent is critical for achieving optimal recovery.

II. Quantitative Data Summary

The following tables summarize typical quantitative data for Salbutamol analysis using deuterated internal standards. These values can serve as a benchmark for method development and validation.

Table 1: Solid-Phase Extraction (SPE) Performance Data

| Parameter | Urine | Reference |

| Recovery | 83.82% - 102.33% | [4] |

| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL | [4] |

| Intra-assay Precision (%RSD) | < 5.04% | [4] |

| Inter-assay Precision (%RSD) | < 5.04% | [4] |

| Linearity Range | 0.1 - 10 ng/mL | [4] |

Table 2: Liquid-Liquid Extraction (LLE) Performance Data

| Parameter | Plasma | Reference |

| Recovery | ~90% | [7] |

| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | [6] |

| Intra-assay Precision (%RSD) | < 15% | [3] |

| Inter-assay Precision (%RSD) | < 15% | [3] |

| Linearity Range | 0.100 - 10.0 ng/mL | [3] |

III. Experimental Protocols

A. Protocol 1: Solid-Phase Extraction (SPE) of Salbutamol from Urine

This protocol is adapted from a method using a deuterated internal standard for the analysis of Salbutamol in urine by LC-MS/MS.[4]

Materials:

-

Urine sample

-

Salbutamol-d9 (acetate) internal standard solution (concentration to be optimized based on expected analyte levels)

-

β-glucuronidase/arylsulfatase from Helix pomatia[4]

-

Phosphate buffer (pH adjusted as needed for enzyme activity)

-

SPE cartridges (e.g., Abs-Elut Nexus SPE followed by Bond Elut Phenylboronic Acid (PBA) SPE)[4]

-

Methanol

-

Ammonium formate

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Sample Pre-treatment:

-

To 1 mL of urine sample, add a known amount of Salbutamol-d9 (acetate) internal standard solution.

-

Add phosphate buffer and β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites.[4]

-

Incubate the mixture as per the enzyme manufacturer's instructions (e.g., at 37°C for a specified time).

-

-

SPE Cartridge Conditioning:

-

Condition the Abs-Elut Nexus SPE cartridge with methanol followed by water.

-

-

Sample Loading:

-

Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with water to remove interfering substances.

-

-

Elution (Step 1):

-

Elute the analytes from the Abs-Elut Nexus SPE cartridge with methanol.

-

-

Second SPE for Cleanup (using PBA cartridge):

-

Condition the Bond Elut Phenylboronic Acid (PBA) SPE cartridge.

-

Load the eluate from the first SPE step onto the PBA cartridge.

-

Wash the PBA cartridge.

-

Elute Salbutamol and Salbutamol-d9 with an appropriate solvent.[4]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of reconstitution solution.

-

-

Analysis:

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

B. Protocol 2: Liquid-Liquid Extraction (LLE) of Salbutamol from Plasma

This protocol is a general procedure based on established LLE methods for Salbutamol in plasma, adapted for use with a deuterated internal standard.[6][7]

Materials:

-

Plasma sample

-

Salbutamol-d9 (acetate) internal standard solution

-

Extraction solvent (e.g., ethyl acetate)[6]

-

Ammonium acetate solution

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Sample Pre-treatment:

-

To 0.5 mL of plasma sample in a centrifuge tube, add a known amount of Salbutamol-d9 (acetate) internal standard solution.

-

-

Liquid-Liquid Extraction:

-

Add 3 mL of ethyl acetate to the plasma sample.[6]

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

-

Solvent Transfer:

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

-

Evaporation:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried residue in a known volume of reconstitution solution.

-

-

Analysis:

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

IV. Visualizations

A. Signaling Pathway

Caption: Salbutamol's mechanism of action via the β2-adrenergic receptor signaling pathway.

B. Experimental Workflows

Caption: A typical Solid-Phase Extraction (SPE) workflow for Salbutamol analysis in urine.

Caption: A typical Liquid-Liquid Extraction (LLE) workflow for Salbutamol analysis in plasma.